molecular formula C8H10Br2ClN B6278311 [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride CAS No. 2825008-19-1

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6278311
CAS RN: 2825008-19-1
M. Wt: 315.4
InChI Key:
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Description

2,6-dibromophenylmethyl(methyl)amine hydrochloride, also known as 2,6-DBPM, is a synthetic organic compound that holds a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 311.53 g/mol and a melting point of 134-135°C. 2,6-DBPM is widely used in laboratory experiments, thanks to its unique chemical and physiological properties.

Scientific Research Applications

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has a wide range of scientific research applications. It is used as a research tool in the fields of biochemistry, pharmacology, and toxicology. It is also used in the study of enzyme kinetics, protein-lipid interactions, and drug metabolism. In addition, [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride is used to study the effects of drugs on the central nervous system and to investigate the mechanism of action of drugs.

Mechanism of Action

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride is a weak base that binds to acidic sites in proteins, thereby modulating their function. It has been shown to interact with the active sites of enzymes, receptors, and transporters, which can lead to changes in the biochemical and physiological effects of drugs. Furthermore, [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs. In addition, [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has been shown to modulate the activity of certain receptors, transporters, and ion channels, which can lead to changes in the biochemical and physiological effects of drugs. Finally, [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has been shown to modulate the expression of certain genes, which can lead to changes in the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is relatively stable, non-toxic, and inexpensive. In addition, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride in laboratory experiments. It is a weak base and therefore has a limited effect on proteins and enzymes. Furthermore, it has a short half-life, which can limit its use in long-term experiments.

Future Directions

There are several potential future directions for research involving [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride. First, further research could be conducted to better understand the mechanism of action of [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride and its effects on proteins, enzymes, and genes. Second, further research could be conducted to develop more effective and efficient synthesis methods for [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride. Third, further research could be conducted to develop new applications for [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride in the fields of biochemistry, pharmacology, and toxicology. Finally, further research could be conducted to develop new methods for using [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride in laboratory experiments.

Synthesis Methods

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride is synthesized through a process called amination, which involves the reaction of an amine with an alkyl halide or an acyl halide. In the case of [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride, the reaction is between 2,6-dibromophenylmethyl bromide and dimethylamine. This reaction occurs in the presence of an organic solvent such as acetonitrile or dimethylformamide and a catalytic amount of a strong base such as sodium hydroxide or potassium carbonate. The reaction is then quenched with hydrochloric acid, followed by the precipitation of [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2,6-dibromobenzyl chloride with methylamine in the presence of a base to form the intermediate [(2,6-dibromophenyl)methyl]methylamine, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,6-dibromobenzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dibromobenzyl chloride is reacted with methylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate [(2,6-dibromophenyl)methyl]methylamine.", "Step 2: The intermediate is then treated with hydrochloric acid to yield the final product as a hydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS RN

2825008-19-1

Product Name

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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